Home > Products > Screening Compounds P97134 > 17(S),18(R)-EETeTr
17(S),18(R)-EETeTr -

17(S),18(R)-EETeTr

Catalog Number: EVT-1222323
CAS Number:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The epoxygenase pathway is one of the three major branches of eicosanoid biosynthesis. However, the cytochrome P450 metabolites of eicosapentaenoic acid (EPA; Item No. 90110) and docosahexaenoic acid (DHA; Item No. 90310) have been little studied relative to arachidonate epoxygenase metabolites. (±)17(18)-EpETE is biosynthesized by the stereospecific epoxidation of the ω-3 bond of EPA. (±)17(18)-EpETE at 100 nM was found to be a potent and selective activator of BK-type calcium activated potassium ion channels in vascular smooth muscle cells. It is possible that some of the physiologic effects of fish oil-enhanced diets could be due to this epoxygenase metabolite.
Source and Classification

17(S),18(R)-EETeTr is classified as an eicosanoid, a class of bioactive lipids derived from polyunsaturated fatty acids. Specifically, it is an epoxy derivative of eicosapentaenoic acid, which is predominantly found in fish oils. The compound's classification within the broader category of eicosanoids highlights its role in various physiological processes, including inflammation and cardiovascular function .

Synthesis Analysis

Methods and Technical Details

The synthesis of 17(S),18(R)-EETeTr typically involves the enzymatic conversion of eicosapentaenoic acid by cytochrome P450 epoxygenases. This process can be optimized through various methods:

  1. Enzymatic Synthesis: Utilizing cytochrome P450 enzymes to catalyze the epoxidation of eicosapentaenoic acid. This method allows for high specificity and yields of the desired enantiomer.
  2. Chemical Synthesis: Alternative synthetic routes may involve chemical epoxidation techniques, although these methods may lack the stereochemical precision offered by enzymatic approaches.

In laboratory settings, reactions are often conducted under controlled conditions to prevent oxidation and ensure the stability of the product. For example, reactions are performed under an inert atmosphere using dry solvents to maintain purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 17(S),18(R)-EETeTr features a unique epoxide group at the 17th and 18th carbon positions of the eicosatetraenoic acid backbone. The specific stereochemistry (S at position 17 and R at position 18) is crucial for its biological activity.

  • Molecular Formula: C20H30O3
  • Molecular Weight: Approximately 330.45 g/mol
  • Structural Characteristics: The presence of the epoxide functional group contributes to its reactivity and interaction with biological targets.

Three-dimensional modeling studies have shown that this compound can interact with specific receptors involved in cardiovascular regulation, highlighting its potential as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

17(S),18(R)-EETeTr participates in various biochemical reactions that underscore its role in cellular signaling:

  1. Receptor Binding: It binds to specific receptors on cardiomyocytes, influencing ion channel activity and membrane potential.
  2. Metabolic Pathways: The compound can undergo further metabolism by other enzymes, including lipoxygenases, which may lead to different bioactive metabolites.

These reactions are essential for understanding how 17(S),18(R)-EETeTr mediates its physiological effects, particularly in modulating heart rate and contractility .

Mechanism of Action

Process and Data

The mechanism by which 17(S),18(R)-EETeTr exerts its effects involves several key processes:

  • Ion Channel Modulation: The compound has been shown to hyperpolarize cardiomyocyte membranes by influencing potassium ion channels, leading to decreased heart rate (negative chronotropic effect).
  • Calcium Handling: It protects cardiomyocytes from calcium overload during ischemic conditions, thereby preventing arrhythmias.

Studies indicate that the effective concentration for these actions is in the nanomolar range (EC50 ~1–2 nM), demonstrating its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 17(S),18(R)-EETeTr are significant for its stability and reactivity:

  • Appearance: Typically presented as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Sensitive to light and air; requires storage under inert conditions to maintain integrity.

These properties are critical when considering formulations for therapeutic applications or experimental use .

Applications

Scientific Uses

17(S),18(R)-EETeTr has several promising applications in scientific research:

  • Cardiovascular Research: Its role as an anti-arrhythmic agent makes it a candidate for developing treatments for heart disease.
  • Pharmacological Studies: It serves as a model compound for investigating the effects of eicosanoids on cellular signaling pathways.
  • Nutritional Studies: Its derivation from omega-3 fatty acids positions it within studies examining dietary impacts on health.
Introduction to 17(S),18(R)-EETeTr

Background on Omega-3 Polyunsaturated Fatty Acids (ω-3 PUFAs) and Eicosanoid Biosynthesis

Omega-3 polyunsaturated fatty acids (ω-3 PUFAs) constitute a family of essential lipids characterized by the presence of a double bond at the third carbon from the methyl terminus. The parent compound in this series, α-linolenic acid (ALA; 18:3n-3), undergoes enzymatic elongation and desaturation to yield biologically critical long-chain derivatives including eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) [3] [10]. Humans lack Δ12 and Δ15 desaturases, rendering ALA an essential dietary component. However, endogenous conversion rates remain remarkably low: only 8-21% of ALA converts to EPA and 0-9% to DHA, with gender-specific variations influenced by estrogen levels and genetic polymorphisms in the FADS gene cluster [2] [10]. Consequently, EPA and DHA are considered "conditionally essential" nutrients requiring direct dietary or supplemental intake.

The biochemical transformation of ω-3 PUFAs yields three principal classes of lipid mediators: cyclooxygenase (COX)-derived prostaglandins, lipoxygenase (LOX)-derived leukotrienes, and cytochrome P450 (CYP)-derived epoxyeicosanoids. These compounds function as potent autocrine and paracrine signaling molecules regulating inflammation, vascular tone, and cellular homeostasis [10]. Critically, ω-3 and ω-6 PUFA metabolites exhibit functional antagonism; ω-6 arachidonic acid (AA)-derived eicosanoids typically promote inflammation and vasoconstriction, whereas EPA/DHA metabolites often exert anti-inflammatory and vasodilatory effects. Modern diets have distorted the ancestral ω-6/ω-3 ratio from 1-2:1 to 20-50:1, profoundly disrupting eicosanoid equilibrium and contributing to inflammatory disease pathogenesis [10].

Table 1: Key Omega-3 Polyunsaturated Fatty Acids and Metabolic Conversion

CompoundAbbreviationLipid NumberPrimary SourceConversion Rate in Humans
α-Linolenic acidALA18:3n-3Flaxseed, chia, walnuts100% (Dietary precursor)
Eicosapentaenoic acidEPA20:5n-3Fatty fish, algae8-21% from ALA
Docosahexaenoic acidDHA22:6n-3Marine oils, algae0.5-9% from ALA
Stearidonic acidSDA18:4n-3Echium oil, modified plants15-30% to EPA

Role of Cytochrome P450 Epoxygenases in Eicosanoid Metabolism

The cytochrome P450 (CYP) epoxygenase pathway represents a crucial branch of eicosanoid metabolism, predominantly involving CYP2C and CYP2J subfamilies in humans. These membrane-bound hemoproteins catalyze the stereo- and regiospecific insertion of oxygen into PUFA double bonds, generating epoxyeicosatrienoic acids (EETs) from AA and epoxyeicosatetraenoic acids (EEQs or EETeTrs) from EPA [1] [7]. The reaction proceeds via a radical rebound mechanism: the heme iron(IV)-oxo species abstracts a hydrogen atom from the fatty acid, followed by oxygen rebound to form the epoxide. This process exhibits remarkable stereochemical precision, with mammalian CYP isoforms typically producing 17(R),18(S)-epoxy-EPA as the predominant EPA-derived epoxide [1] [6].

Epoxyeicosanoid stability is intrinsically linked to soluble epoxide hydrolase (sEH) activity, which hydrolyzes these compounds to less active diols. The strategic development of sEH inhibitors has emerged as a pharmacological approach to enhance endogenous epoxyeicosanoid bioavailability [1]. Crucially, CYP epoxygenases demonstrate kinetic preference for ω-3 substrates over ω-6 AA. Competitive inhibition studies reveal EPA significantly reduces EET synthesis from AA, suggesting ω-3 PUFAs may displace AA from the CYP active site [7]. This substrate competition shifts the eicosanoid profile toward specialized pro-resolving mediators (SPMs) with attenuated inflammatory activity.

Table 2: Human Cytochrome P450 Isoforms Involved in Eicosapentaenoic Acid Epoxidation

CYP IsoformPrimary Tissue ExpressionReaction RegioselectivityCatalytic Efficiency (EPA vs AA)
CYP2C8Liver, endotheliumPrimarily 17,18-epoxidation1.8-fold higher for EPA
CYP2C9Vascular endothelium14,15- and 17,18-epoxidationComparable Vmax
CYP2J2Cardiomyocytes, intestineDominant 17,18-epoxidation2.3-fold higher Km for AA
CYP2C19Liver, brain11,12- and 17,18-epoxidationHigher Kcat/Km for EPA

Discovery and Significance of 17(S),18(R)-EETeTr as a Key EPA Metabolite

The discovery of 17(R),18(S)-epoxyeicosatetraenoic acid (initially termed 17(R),18(S)-EETeTr) emerged from investigations into the cardioprotective mechanisms of fish oil. Early studies demonstrated that EPA, but not its cyclooxygenase metabolites, suppressed arrhythmias in cultured neonatal rat cardiomyocytes at micromolar concentrations. Subsequent analysis revealed that CYP epoxygenase inhibition abolished EPA's antiarrhythmic effects, implicating epoxy metabolites as the active mediators [1] [6]. Isolation and characterization of the responsible compound identified 17,18-epoxy-EPA as the principal antiarrhythmic agent, exhibiting potency in the low nanomolar range (EC50 ≈ 1-2 nM) – approximately 1000-fold greater than unmetabolized EPA [1] [6].

Stereochemical analysis revealed that biological activity resides predominantly with the 17(R),18(S) enantiomer, whereas its 17(S),18(R)-epoxy-EPA diastereomer lacks significant cardiac activity or even exhibits antagonistic properties in certain assays [1]. The molecular architecture of 17(S),18(R)-EETeTr contains four critical elements: 1) a carboxylic acid head group, 2) a C20 carbon backbone, 3) cis-double bonds at Δ5,8,11,14, and 4) a terminal 17(S),18(R)-epoxide. Structure-activity relationship (SAR) studies demonstrate that the Δ11,12 or Δ14,15 olefin combined with the 17(S),18(R)-epoxide configuration confers antagonist activity, while the natural 17(R),18(S)-epoxide with a Δ11,12-olefin is essential for agonist function [1] [6].

Table 3: Structural Features and Biological Activities of 17,18-Epoxy-EPA Isomers

Structural Feature17(R),18(S)-EETeTr (Agonist)17(S),18(R)-EETeTr (Antagonist)Significance
Epoxide configuration17R,18S17S,18RDetermines receptor binding affinity
Δ11,12-olefinRequired for activityPresent but insufficientFacilitates bioactive conformation
Δ14,15-olefinTolerated (reduced potency)Required for antagonist functionModulates membrane interaction
ω-terminal hydroxylationAbolishes activityAbolishes activityTarget of sEH inactivation
Backbone saturationTetrahydro analog activeVariable effectsDisrupts oxidation-sensitive dienes

The functional divergence between enantiomers stems from their differential interaction with putative cardiac eicosanoid receptors. While the precise receptor remains uncharacterized, pharmacological evidence indicates that 17(S),18(R)-EETeTr does not activate the same pathways as 17(R),18(S)-EETeTr and may competitively inhibit its binding. This stereospecificity mirrors the differential vasoactivity of AA-derived 14(R),15(S)-EET versus 14(S),15(R)-EET. The development of metabolically stabilized analogs (e.g., 1,3-disubstituted ureas, oxamides) has provided tools to probe the physiological functions of these epoxides without the confounding variable of rapid sEH-mediated inactivation [1] [6].

Properties

Product Name

17(S),18(R)-EETeTr

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

GPQVVJQEBXAKBJ-YQLHGUCYSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.